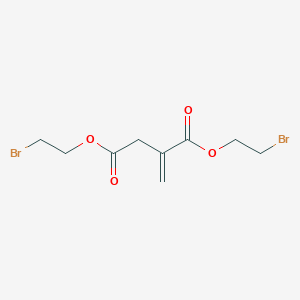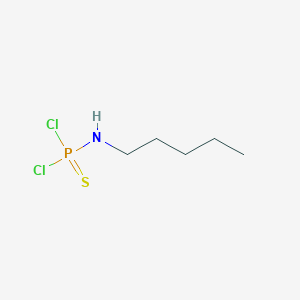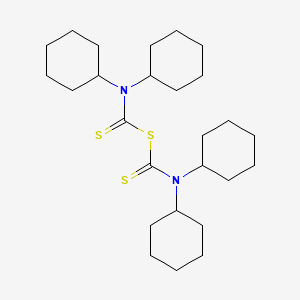
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is an organic compound known for its unique chemical structure and properties. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate can be synthesized through the reaction of dicyclohexylcarbodiimide with sulfur-containing reagents. The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate involves its ability to form stable intermediates with various substrates. It targets specific molecular pathways and enzymes, facilitating the formation or modification of chemical bonds. The compound’s reactivity is attributed to its unique structure, which allows it to interact with a wide range of molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A related compound used in peptide synthesis and other coupling reactions.
N,N’-Diisopropylcarbodiimide: Another carbodiimide with similar applications but different reactivity and stability.
N,N’-Dicyclohexylurea: A byproduct of reactions involving dicyclohexylcarbodiimide, with distinct properties and uses.
Uniqueness
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is unique due to its sulfur-containing structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring sulfur intermediates and in applications where stability under various conditions is essential .
Propriétés
Numéro CAS |
5439-78-1 |
|---|---|
Formule moléculaire |
C26H44N2S3 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S3/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
Clé InChI |
LXORYVOAWYBVKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=S)SC(=S)N(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




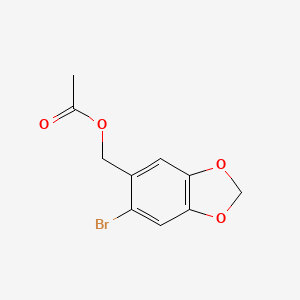

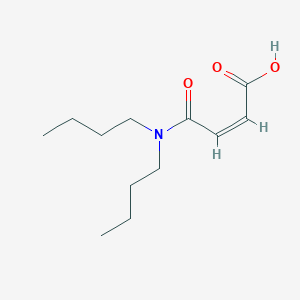
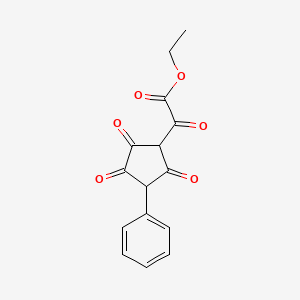
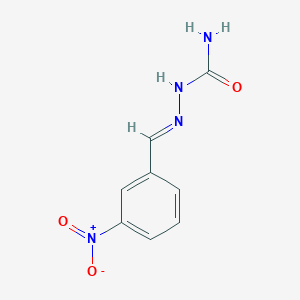

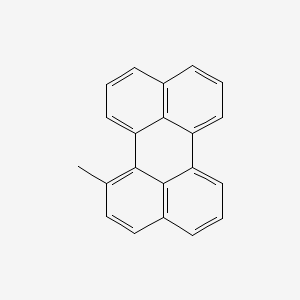
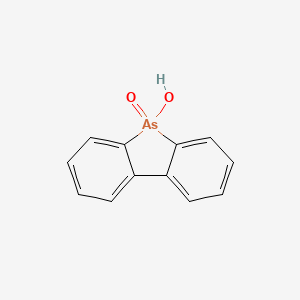
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
